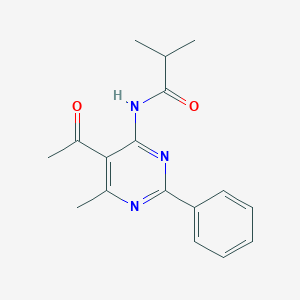![molecular formula C17H17NO2S B5711661 N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide, also known as AMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to act on the endocannabinoid system, which plays a key role in pain perception and inflammation. N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide is thought to inhibit the activity of fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids, thereby increasing the levels of these compounds in the body and reducing pain and inflammation.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include analgesic and anti-inflammatory effects, as well as antitumor effects. N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide is not without its limitations, as it can be difficult to synthesize and may require specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide. One area of interest is in the development of more efficient synthesis methods for the compound, which could make it more accessible for research purposes. Another area of interest is in the development of more potent and selective analogs of N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide for use as analgesics, anti-inflammatory agents, and antitumor agents. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide and its potential applications in various fields.
Métodos De Síntesis
N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide can be synthesized through a multistep process that involves the reaction of 4-acetylacetanilide with 4-methylthiophenol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then treated with acetic anhydride to yield the final product, N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide is in the field of medicinal chemistry, where it has been investigated for its potential as an analgesic and anti-inflammatory agent. N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12-3-9-16(10-4-12)21-11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMBGXGKSRWKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)


![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)




![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)